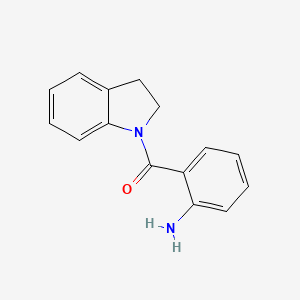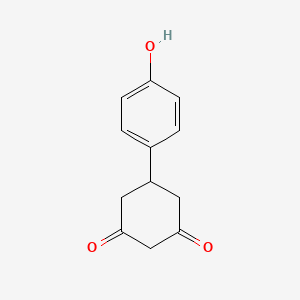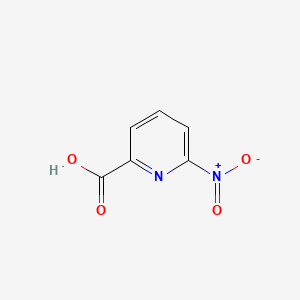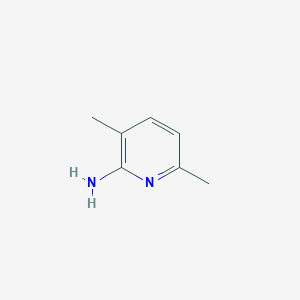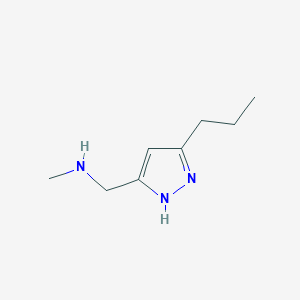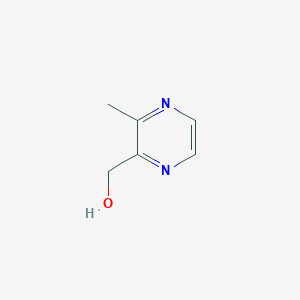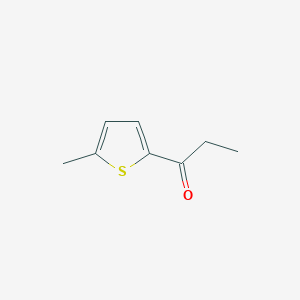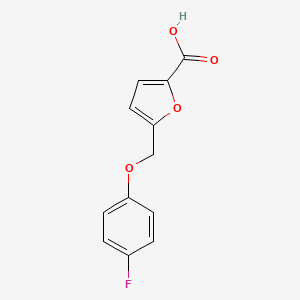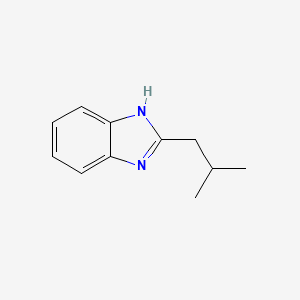
2-Isobutyl-1H-benzimidazole
Übersicht
Beschreibung
2-Isobutyl-1H-benzimidazole is a heterocyclic aromatic organic compound that belongs to the benzimidazole family. Benzimidazoles are characterized by a benzene ring fused to an imidazole ring. This particular compound, this compound, features an isobutyl group attached to the second position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their stability and bioavailability .
Wirkmechanismus
Target of Action
2-Isobutyl-1H-benzimidazole, a derivative of benzimidazole, is known to exhibit diverse pharmacological activities . The primary targets of this compound are often associated with its anticancer activities . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Mode of Action
The mode of action of this compound is largely dependent on its interaction with its targets. The compound’s anticancer activity is believed to be correlated with the various mechanisms of action of benzimidazoles as anticancer agents and the substitution pattern around the nucleus .
Biochemical Pathways
Benzimidazole and its analogues have been found to exhibit numerous medicinal and pharmacological performances due to their skeletal resemblance with naturally appearing nucleotides .
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer activities .
Biochemische Analyse
Biochemical Properties
2-Isobutyl-1H-benzimidazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly cytochrome P450 2B1, with an IC50 value of 158.49 µM in rats . This interaction suggests that this compound may influence the metabolism of other compounds by modulating the activity of these enzymes. Additionally, the compound’s structure allows it to mimic the properties of DNA bases, potentially interacting with nucleic acids and influencing genetic processes .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cytochrome P450 enzymes can lead to changes in the metabolic pathways of cells, affecting the synthesis and degradation of various biomolecules . Furthermore, the compound’s ability to mimic DNA bases suggests that it may play a role in regulating gene expression and cellular responses to environmental stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with cytochrome P450 enzymes, particularly cytochrome P450 2B1, indicates that it can inhibit or activate these enzymes, leading to alterations in metabolic pathways . Additionally, its structural similarity to DNA bases allows it to bind to nucleic acids, potentially influencing gene expression and cellular functions . These interactions highlight the compound’s ability to modulate biochemical processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged interactions with biomolecules . Its degradation over time can lead to a decrease in its biochemical activity, necessitating careful consideration of experimental conditions to maintain its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and metabolic pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatic injury and other adverse reactions . These findings highlight the importance of determining the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its interaction with cytochrome P450 enzymes, particularly cytochrome P450 2B1, suggests that it can influence the metabolism of other compounds by modulating enzyme activity . This interaction can lead to changes in the synthesis and degradation of biomolecules, affecting overall metabolic processes in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to bind to cytochrome P450 enzymes suggests that it may be transported to specific cellular compartments where these enzymes are localized . Additionally, its structural properties allow it to accumulate in certain tissues, potentially influencing its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound’s interaction with cytochrome P450 enzymes indicates that it may be localized to the endoplasmic reticulum, where these enzymes are predominantly found . Additionally, its structural similarity to DNA bases suggests that it may be directed to the nucleus, where it can interact with nucleic acids and influence gene expression . These localization patterns highlight the compound’s ability to modulate biochemical processes in specific cellular compartments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with isobutyraldehyde under acidic conditions to form the desired benzimidazole derivative. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the cyclization process .
Another method involves the use of sodium bisulfite (NaHSO3) as a promoter for the chemoselective synthesis of 2-substituted benzimidazoles in water. This method is advantageous due to its high selectivity and simple work-up procedure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isobutyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzimidazole ring to dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Isobutyl-1H-benzimidazole has several scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
2-Isobutyl-1H-benzimidazole can be compared with other similar compounds, such as:
2-Methyl-1H-benzimidazole: Similar structure but with a methyl group instead of an isobutyl group.
2-Phenyl-1H-benzimidazole: Features a phenyl group at the second position, offering different biological activities.
2-Ethyl-1H-benzimidazole: Contains an ethyl group, which may affect its chemical reactivity and biological properties.
Eigenschaften
IUPAC Name |
2-(2-methylpropyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSHJXKBLINVJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342631 | |
| Record name | 2-Isobutyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660795 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5851-45-6 | |
| Record name | 2-Isobutyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,4-Triazolo[4,3-b]pyridazine](/img/structure/B1296867.png)

